

CPL304110: A Technical Guide on Preclinical Efficacy in Gastric Cancer

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of **CPL304110**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with a specific focus on its activity in gastric cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts in this area.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular processes such as proliferation, migration, and angiogenesis.[1] Dysregulation of the FGFR pathway, particularly through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various solid tumors, including gastric cancer.[2][3] **CPL304110** is a novel small molecule inhibitor targeting FGFR1, 2, and 3, currently under clinical investigation as a potential therapeutic for FGFR-dependent cancers.[1] Preclinical studies have demonstrated its efficacy in gastric cancer models harboring FGFR2 amplifications, highlighting its potential as a targeted therapy.[4]

Quantitative Efficacy Data

The preclinical efficacy of **CPL304110** has been evaluated through in vitro and in vivo studies, with key quantitative data summarized below.



In Vitro Efficacy

CPL304110 demonstrates potent and selective inhibition of FGFR kinases and proliferation of FGFR-dependent gastric cancer cells.

Table 1: CPL304110 Kinase Inhibition[4]

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| FGFR1 | 4.08 |
| FGFR2 | 1.44 |
| FGFR3 | 10.55 |

Table 2: CPL304110 Anti-proliferative Activity in FGFR2-Amplified Gastric Cancer Cell Line[4]

| Cell Line | FGFR Aberration | IC50 Range (μM) |
|-----------|---------------------|-----------------|
| SNU-16 | FGFR2 Amplification | 0.084 - 0.393 |

Note: The specific IC50 for SNU-16 is within this range for FGFR-dependent cell lines.

In Vivo Efficacy

CPL304110 has shown significant anti-tumor activity in preclinical models of gastric cancer.

Table 3: Efficacy of CPL304110 in a SNU-16 Cell Line-Derived Xenograft (CDX) Model[4]

| Treatment Group (Oral, BID) | Tumor Growth Inhibition (TGI) on Day 14 | Statistical Significance vs. Vehicle |
|-----------------------------|--------------------------------------------|-----------------------------------------|
| 60 mg/kg | 66% | Statistically significant |

Table 4: Efficacy of **CPL304110** in a GA1224 Patient-Derived Tumor Xenograft (PDTX) Model[5]



| Treatment Group (Oral, BID) | Outcome |
|-------------------------------|----------------------------------------------------------------------------------|
| CPL304110 (unspecified doses) | Strong antitumor efficacy, leading to tumor growth stabilization and regression. |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Cell Proliferation Assay (ATPlite™)

This protocol outlines the method used to determine the anti-proliferative activity of **CPL304110** on the SNU-16 gastric cancer cell line.

- Cell Culture: SNU-16 cells, known to have an FGFR2 gene amplification, are cultured according to the supplier's recommendations.
- Cell Seeding: Cells are seeded in 96-well microplates at a density that allows for logarithmic growth during the 72-hour treatment period.
- Compound Preparation and Treatment: CPL304110 is serially diluted to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 72 hours.
- ATP Measurement: After the incubation period, the ATPlite™ Luminescence Assay System is
 used according to the manufacturer's instructions. This involves adding a cell lysis solution to
 release ATP, followed by the addition of a substrate solution that generates a luminescent
 signal in the presence of ATP.
- Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the
 concentration of CPL304110 that inhibits cell proliferation by 50%, is calculated from the
 dose-response curve.

In Vivo SNU-16 Xenograft Model

This protocol describes the in vivo efficacy evaluation of **CPL304110** in a mouse xenograft model using the SNU-16 cell line.



- Animal Model: Immunocompromised mice (e.g., BALB/c nude), typically 4-6 weeks old, are used.
- Tumor Cell Implantation: SNU-16 cells are harvested during their logarithmic growth phase and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 107 cells/mL. A volume of 100-200 μL of the cell suspension is then injected subcutaneously into the flank of each mouse.
- Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers, calculated with the formula: Volume = (Length × Width2) / 2. Once tumors reach a predetermined size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups.
- Drug Administration: **CPL304110** is formulated for oral administration. The treatment groups receive the designated doses of **CPL304110** twice daily (BID) for a specified period (e.g., 14 days). The control group receives a vehicle solution.
- Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.

In Vivo GA1224 Patient-Derived Tumor Xenograft (PDTX) Model

This protocol details the assessment of **CPL304110** efficacy in a more clinically relevant PDTX model of gastric cancer.

- Model Establishment: Fresh tumor tissue from a gastric cancer patient (GA1224) is surgically obtained and implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
 The tumor is then passaged through several generations of mice to establish a stable PDTX model.
- Tumor Implantation: Fragments of the established GA1224 tumor are implanted subcutaneously into a new cohort of mice for the efficacy study.
- Treatment and Monitoring: Once the tumors reach a specified size, the mice are randomized into treatment and vehicle control groups. **CPL304110** is administered orally, and tumor

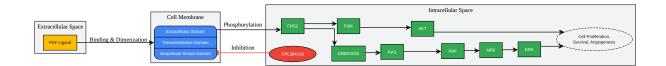


growth and animal well-being are monitored as described for the CDX model.

• Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizations: Signaling Pathways and Workflows

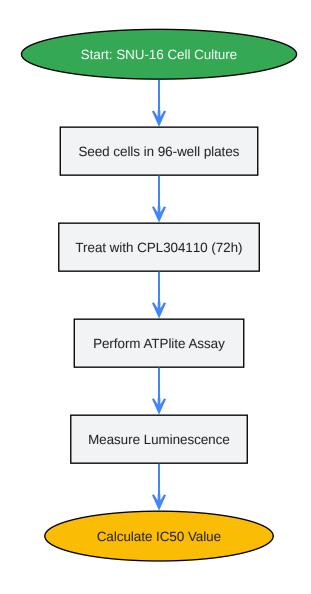
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes.



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Caption: FGFR2 Signaling Pathway Inhibition by CPL304110.

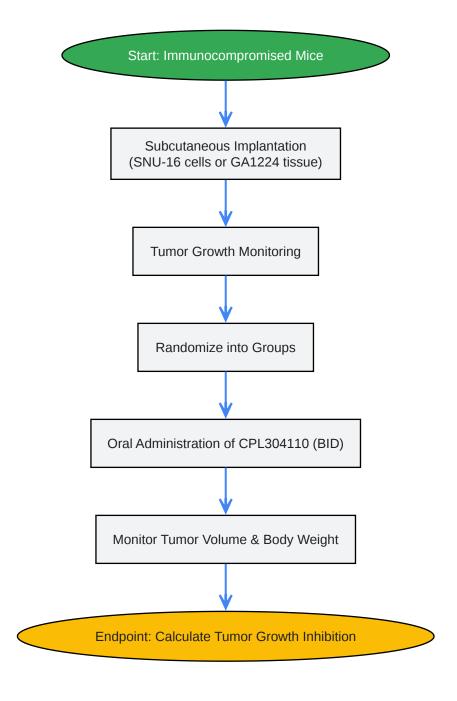




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Caption: In Vitro Cell Proliferation Assay Workflow.





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Caption: In Vivo Xenograft Model Workflow.

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